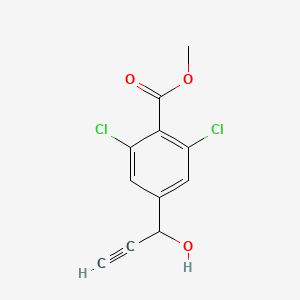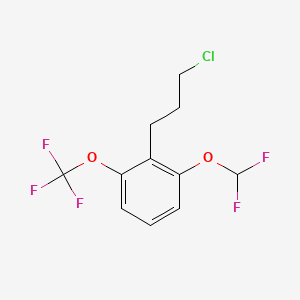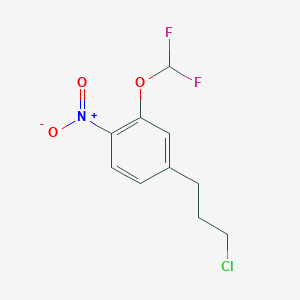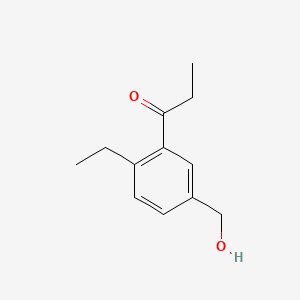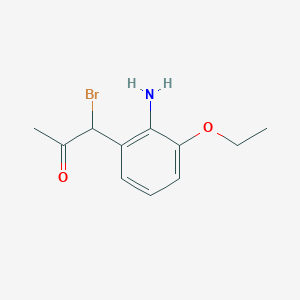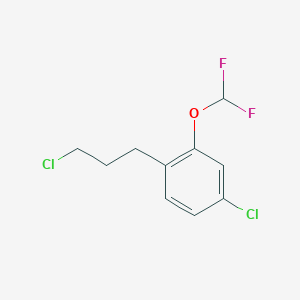![molecular formula C8H9BO4 B14061413 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is a heterocyclic compound that contains both boron and oxygen atoms within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of appropriate boronic acids with methoxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron-hydride species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: It is being investigated for its antifungal and antibacterial properties.
Industry: The compound can be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tavaborole: A boron-based antifungal agent used to treat onychomycosis.
Benzo[c][1,2]oxaborole: A related compound with similar structural features but different functional groups.
Uniqueness
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
特性
分子式 |
C8H9BO4 |
|---|---|
分子量 |
179.97 g/mol |
IUPAC名 |
1-hydroxy-7-methoxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10-11H,4H2,1H3 |
InChIキー |
PANREIWCHZRTLV-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


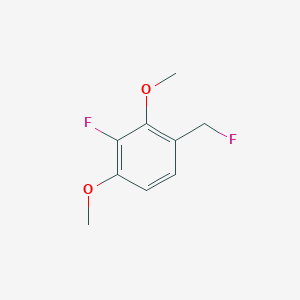
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)


